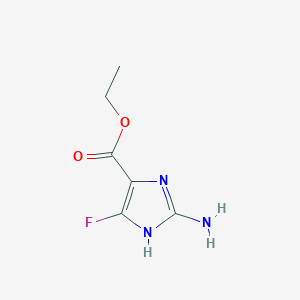

Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate

Description

Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative characterized by a carboxylate ester group at position 4, an amino substituent at position 2, and a fluorine atom at position 5 of the imidazole ring. The fluorine atom enhances metabolic stability and bioavailability, while the amino group provides a reactive site for further functionalization .

Properties

CAS No. |

89676-58-4 |

|---|---|

Molecular Formula |

C6H8FN3O2 |

Molecular Weight |

173.15 g/mol |

IUPAC Name |

ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C6H8FN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10) |

InChI Key |

WIQFWXOIZYVKKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)N)F |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Ethyl Isocyanoacetate with Imidoyl Chlorides

A prominent and efficient method involves the cycloaddition between ethyl isocyanoacetate and substituted imidoyl chlorides to form 1,5-disubstituted imidazole-4-carboxylate esters. This approach is highly modular, allowing the introduction of various substituents, including fluorine at the 5-position and amino groups at the 2-position, by choosing appropriate starting materials.

- Preparation of the imidoyl chloride intermediate by reacting an acyl chloride (e.g., 4-fluorobenzoyl chloride) with an aniline derivative to form an amide, followed by chlorination with thionyl chloride (SOCl₂).

- Cycloaddition reaction of the imidoyl chloride with ethyl isocyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dry tetrahydrofuran (THF) under inert atmosphere.

- The reaction is typically initiated at low temperature (−78 °C) and gradually warmed to room temperature with stirring for extended periods (up to 48 hours).

- Purification by column chromatography yields the desired ethyl imidazole-4-carboxylate derivatives in moderate to good yields (~60-70%).

This method was demonstrated to efficiently produce ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate, a close analog of the target compound, suggesting applicability to ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate by analogous substitution patterns.

One-Pot Multicomponent Synthesis via Microwave-Assisted Cyclization

Another innovative approach uses microwave-assisted one-pot synthesis involving:

- The sequential reaction of diaza-1,3-diene intermediates with primary amines and aldehydes.

- Microwave irradiation to facilitate 1,5-electrocyclization forming substituted imidazole-4-carboxylates.

- This method allows modulation of substituents at N-3, C-2, and C-5 positions by varying the amine and aldehyde components.

- It avoids isolation of intermediates, improving efficiency and reducing reaction times.

This method is flexible and can be adapted for the synthesis of this compound by choosing appropriate fluorinated aldehydes and amino precursors.

Hydrolysis and Selective Decarboxylation of Diethyl Imidazole-4,5-Dicarboxylate

A classical synthetic route involves:

- Hydrolysis of diethyl imidazole-4,5-dicarboxylate with aqueous sodium hydroxide to yield imidazole-4,5-dicarboxylic acid.

- Partial decarboxylation under reflux with aniline to form 4-anilinocarbonylimidazole.

- Hydrolysis of the anilinocarbonyl intermediate with aqueous hydrochloric acid.

- Final esterification with ethanol and dry HCl under reflux to obtain ethyl imidazole-4-carboxylate derivatives.

While this method is more general for ethyl imidazole-4-carboxylates, adaptation to introduce the 5-fluoro and 2-amino substituents requires additional functional group transformations or starting materials bearing fluorine and amino groups.

Other Synthetic Routes Using Isocyanoacetate Esters and Primary Amines

Additional methods reported include:

- Condensation of potassium salts of ethyl isocyanoacetate with isothioureas catalyzed by copper(I) chloride.

- Reaction of 3-bromo-2-isocyanoacrylates with primary amines in the presence of triethylamine in DMF.

- Copper iodide and pyridine-catalyzed three-component reactions of ethyl isocyanoacetate, primary amines, and aldehydes.

These methods provide alternative pathways to 1,5-disubstituted imidazole-4-carboxylates and can be tailored for the synthesis of this compound by selecting suitable fluorinated and amino-containing reactants.

Comparative Data Table of Key Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cycloaddition of ethyl isocyanoacetate with imidoyl chlorides | Imidoyl chloride (from fluorobenzoyl chloride + aniline), DBU, THF, −78 °C to RT, 48 h | High regioselectivity, modular, good yields | 60–70 | Suitable for introducing 2-amino and 5-fluoro groups |

| Microwave-assisted one-pot synthesis | Diaza-1,3-diene + primary amine + aldehyde, microwave heating | Rapid, no intermediate isolation, flexible substituent control | Moderate to high | Efficient for functionalized imidazole-4-carboxylates |

| Hydrolysis and decarboxylation of diethyl imidazole-4,5-dicarboxylate | Aqueous NaOH, reflux with aniline, HCl hydrolysis, esterification with ethanol/HCl | Classical, well-established | Variable | Requires adaptation for fluorine and amino substituents |

| Condensation with isothioureas or primary amines | Ethyl isocyanoacetate salts, CuCl catalyst or triethylamine, DMF | Alternative routes, mild conditions | Moderate | Versatile but less explored for fluorinated derivatives |

Research Findings and Considerations

- The cycloaddition method using ethyl isocyanoacetate and imidoyl chlorides is currently the most reliable and versatile for synthesizing this compound analogs, providing good yields and allowing structural diversity.

- Microwave-assisted one-pot syntheses offer time-efficient routes and are promising for rapid library synthesis but may require optimization for specific fluorinated substrates.

- Classical hydrolysis and decarboxylation routes remain useful for simpler imidazole-4-carboxylates but are less straightforward for highly functionalized compounds like this compound without further synthetic elaboration.

- The choice of method depends on available starting materials, desired substitution pattern, scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile.

Esterification: Ethanol and sulfuric acid under reflux conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Substitution: Formation of various substituted imidazoles.

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazoles.

Hydrolysis: 2-amino-5-fluoro-1H-imidazole-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate has been explored for its potential as a therapeutic agent due to its structural similarity to various bioactive compounds. The incorporation of fluorine atoms in drug design is known to enhance metabolic stability and bioavailability.

Case Studies in Medicinal Applications

- Anticancer Properties : Research has indicated that derivatives of imidazole, including this compound, exhibit promising anticancer activities. For instance, studies evaluating the cytotoxic effects of imidazole derivatives on cancer cell lines have shown that modifications at the 2-position can significantly influence their biological activity .

- Antimicrobial Activity : Another area of interest is the antimicrobial efficacy of imidazole derivatives. This compound has been investigated for its ability to inhibit bacterial growth, with findings suggesting that structural variations can lead to enhanced antimicrobial properties .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile building block for the synthesis of more complex molecules.

Synthetic Routes and Reactions

The compound can undergo several transformations, including:

- Alkylation Reactions : It can be used as a nucleophile in alkylation processes, facilitating the formation of new carbon-carbon bonds .

- Cyclization Reactions : The structural features allow for cyclization reactions that can produce novel heterocyclic compounds, which are often of interest in drug discovery .

Biological Research

The biological implications of this compound extend beyond its medicinal properties. Its role as a research tool in biochemical studies is notable.

Bioisosterism Studies

Fluorinated compounds like this compound are often studied for their bioisosteric relationships with other biologically active molecules. The introduction of fluorine can alter the pharmacokinetic properties of compounds, making them valuable in designing selective inhibitors for various enzymes .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can be contextualized by comparing it to related imidazole derivatives. Below is a systematic analysis:

Substituent Variations on the Imidazole Ring

- Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f): This compound features a 4-fluorophenyl group at position 2 and phenyl groups at positions 1 and 3. The absence of an amino group reduces its reactivity toward nucleophilic substitution compared to the target compound. Its melting point (119–120°C) suggests moderate crystallinity, likely due to aromatic stacking interactions .

- Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m): Substituted with a bromophenyl group at position 4 and a methyl group at position 1, this derivative exhibits a lower melting point (106–107°C) than 3f, possibly due to reduced symmetry or weaker intermolecular interactions. The bromine atom introduces steric bulk and electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound . Key difference: Bromine’s size and electronic effects may hinder reactivity in cross-coupling reactions compared to fluorine.

Functional Group Modifications

2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) :

This compound replaces the carboxylate ester with a formyl group and introduces an ethylthio substituent. The sulfur atom in the ethylthio group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility. The formyl group offers a reactive aldehyde for further derivatization .- Key difference : The thioether and formyl groups alter electronic properties, making 4b more electrophilic than the target compound.

- Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate: The trifluoromethyl group at position 4 is strongly electron-withdrawing, which polarizes the imidazole ring and deactivates it toward electrophilic substitution. This contrasts with the amino group in the target compound, which donates electrons and activates the ring . Key difference: The trifluoromethyl group increases metabolic resistance but reduces nucleophilic reactivity.

Ester Group Variations

- The ester group at position 5 is retained, similar to the target compound, but the fluorophenyl ethyl group enhances lipophilicity . Key difference: Increased steric bulk may reduce enzymatic degradation but limit access to hydrophobic binding pockets.

Physicochemical Properties

Crystallographic and Computational Insights

The amino group in the target compound may form N–H···O or N–H···F interactions, enhancing crystallinity compared to non-amino derivatives . Tools like SHELXL and Mercury CSD could model these interactions .

Biological Activity

Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6H7FN2O2 and a molecular weight of approximately 173.145 g/mol. The presence of the amino and carboxylate functional groups enhances its reactivity and potential interactions with biological targets, such as enzymes and receptors involved in metabolic pathways.

Preliminary studies suggest that this compound may interact with specific proteins or enzymes, influencing various metabolic pathways. The compound's structural features allow it to act as a potential inhibitor of certain biological processes, which could be beneficial in treating diseases such as cancer and infections.

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound could potentially inhibit the growth of various bacteria and fungi, making it a candidate for further evaluation in antimicrobial therapies .

2. Anticancer Properties

Studies on related imidazole derivatives have shown promising antiproliferative effects against cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Potentially inhibits tubulin polymerization |

| Related Compound A | MCF-7 | 52 | Induces apoptosis |

| Related Compound B | MDA-MB-231 | 74 | Cell cycle arrest |

3. Enzyme Inhibition

The compound may also act as an enzyme inhibitor, particularly targeting pathways involved in cancer metabolism. Understanding these interactions can provide insights into its therapeutic potential and guide drug development efforts .

Case Studies

Several case studies have highlighted the biological activity of imidazole derivatives:

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of imidazole derivatives, including those structurally related to this compound. The results indicated significant G2/M phase cell cycle arrest and induction of apoptosis in treated cells, supporting the potential use of these compounds in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study, various imidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be similarly effective due to its structural characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.